molecular formula C10H15N B095429 3,4-Dimethylphenethylamine CAS No. 17283-14-6

3,4-Dimethylphenethylamine

Cat. No. B095429
CAS RN: 17283-14-6
M. Wt: 149.23 g/mol
InChI Key: IQXUVSNUSQIQCJ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenethylamine is a compound that is structurally related to phenethylamines, a broad class of compounds with various pharmacological properties. While the provided papers do not directly discuss 3,4-dimethylphenethylamine, they do provide insights into related compounds, such as 3,4-dimethoxyphenylethylamine (3,4-DMPEA), which is a metabolite found in human urine and has been studied in the context of schizophrenia . The presence of methoxy groups on the benzene ring is a common feature in these compounds, which can influence their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Another example is the synthesis of 3-(3,4-Dimethoxyphenyl)-propylamine, which was N-acylated and then subjected to Bischler-Napieralski ring closure to produce 1-aralkyl-dihydro-2-benzazepines . These methods demonstrate the versatility of synthetic approaches to create a variety of compounds with the dimethoxyphenyl motif.

Molecular Structure Analysis

The molecular structure of compounds related to 3,4-dimethylphenethylamine has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene revealed a molecule with exact C2 symmetry and a central S–C bond . Similarly, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed, showing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from studies on similar molecules. For instance, the synthesis of antibodies towards 3,4-DMPEA involved the formation of antigens by coupling acylated side chains or introducing acylated amino groups to the benzene ring . Additionally, the reductive methylation of cyclohexylamines to produce psychotropic compounds indicates the potential for chemical modification of the nitrogen atom in the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethoxyphenyl groups have been characterized using various spectroscopic and analytical techniques. For example, the homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate were analyzed using FT-IR, NMR, and thermogravimetric analysis to determine their molecular weights, glass transition temperatures, and solubility . The solid-state structures of dimethyl bithiophenedicarboxylates were studied to understand the conformation and interactions within the crystal lattice .

Scientific Research Applications

  • Chemical Reactions and Synthesis : 3,4-Dimethylphenethylamine has been studied in the context of amine oxide reactions. It reacts with iron(II) ion to produce tertiary amine, demethylated secondary amine, and 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, with the reaction's course influenced by factors like temperature, base presence, and iron(II) concentration (Smith, Norman, & Rowley, 1970).

  • Radiochemical Applications : Dimethylphenethylamine (DMPA) was labeled with carbon-11 in different positions for biodistribution studies in rat brain and in the brain of a Rhesus monkey using positron emission tomography (PET) (Halldin et al., 1989).

  • Psychiatric Research : There has been research on the presence of 3,4-Dimethylphenethylamine in the urine of schizophrenic patients, contributing to understanding the biochemical differences in schizophrenia (Perry, Hansen, & Macintyre, 1964).

  • Biodegradation Studies : Studies have explored the biodegradation kinetics of substances like 3,4-dimethylphenol, which shares structural similarities with 3,4-Dimethylphenethylamine, in environmental systems (Tomei & Annesini, 2008).

  • Material Science : In material science, 3,4-Dimethylphenethylamine derivatives have been used in the synthesis of novel polyamides and polyimides, exploring their potential applications in advanced materials (Liaw, Hsu, Chen, & Lin, 2002).

  • Agricultural Applications : In agriculture, derivatives like 3,4-Dimethylpyrazole phosphate (DMPP) are used as nitrification inhibitors to reduce nitrate leaching and potentially improve crop yields (Zerulla et al., 2001).

  • Pharmacological Studies : The compound has been studied for its potential as an inhibitor of monoamine oxidase, a key enzyme in the brain, thus contributing to research in neurochemistry and pharmacology (Ask et al., 1982).

properties

IUPAC Name

2-(3,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXUVSNUSQIQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328422
Record name 3,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenethylamine

CAS RN

17283-14-6
Record name 3,4-Dimethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17283-14-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
LA King - Drug Testing and Analysis, 2014 - Wiley Online Library
Sixteen phenethylamines are now included in Schedules I and II of the United Nations 1971 Convention on Psychotropic Substances. Most of the ring‐substituted compounds are in …
MT Clark, DD Miller - Tetrahedron letters, 1985 - Elsevier
1) heat,or catalpa Page 1 Tetrahedron Letters,Vol.26,No.36,pD 4299-4300,1985 0040-4039/85 $3.00 + .OO Printed in Great Britain 01985 Pergamon Press Ltd. Z-FLUORO- AND !%FLUORO-3,4_DIMETHYLPHENETHYLAMINE …
Number of citations: 8 www.sciencedirect.com
JW Schweitzer, AJ Friedhoff… - … et de therapie, 1969 - pubmed.ncbi.nlm.nih.gov
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
T Nguyen, TF Gamage, DB Finlay… - Journal of medicinal …, 2021 - ACS Publications
We have shown that CB 1 receptor negative allosteric modulators (NAMs) attenuated the reinstatement of cocaine-seeking behaviors in rats. In an effort to further define the structure–…
Number of citations: 7 pubs.acs.org
D Zuba, K Sekuła, A Buczek - Forensic Science International, 2013 - Elsevier
This publication reports analytical properties of a new hallucinogenic substance identified in blotter papers seized from the drug market, namely 25C-NBOMe [2-(4-chloro-2,5-…
Number of citations: 152 www.sciencedirect.com
PJ Cashman, JI Thornton… - Journal of …, 1973 - academic.oup.com
Phenethylamines of forensic or toxicological interest can be resolved by high pressure LC, either by ion-exchange or adsorption techniques. Ion-exchange chromatography on DA-X4 …
Number of citations: 33 academic.oup.com
NT Tran, AJ Boyer, CE Busch, MA Bartucci… - The Journal of …, 2023 - Taylor & Francis
Dry and hot/wet lap shear specimens were prepared and tested to evaluate catechol-containing additives in a model epoxy adhesive. We specifically compared adding neutral …
Number of citations: 0 www.tandfonline.com
D Pasin, A Cawley, S Bidny, S Fu - Drug testing and analysis, 2017 - Wiley Online Library
Hallucinogenic phenethylamines such as 2,5‐dimethoxyphenethylamines (2C–X) and their N‐(2‐methoxybenzyl) derivatives (25X–NBOMe) have seen an increase in novel analogues …
MH Keshavarz, Z Shirazi… - … für anorganische und …, 2021 - Wiley Online Library
A novel approach is introduced for the prediction of the psychotomimetic activity of the substituted phenethylamines as psychedelic drugs. In contrast to the available quantitative …
Number of citations: 0 onlinelibrary.wiley.com
BW Clare - Chemometrics and intelligent laboratory systems, 1993 - Elsevier
A refinement of the quantitative structure-activity relationship presented in Part 1 of this series using the alternating conditional expectations (ACE) technique to account for nonlinearity …
Number of citations: 23 www.sciencedirect.com

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